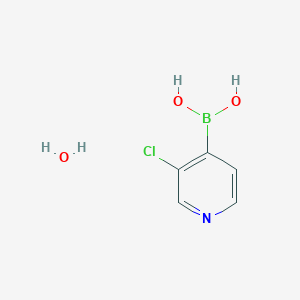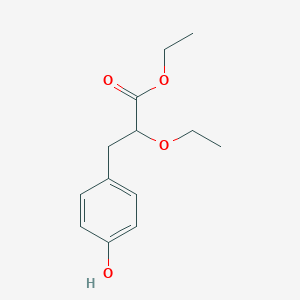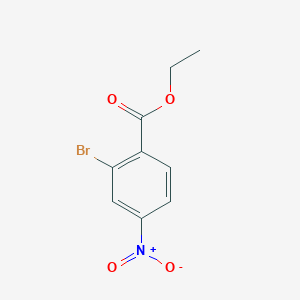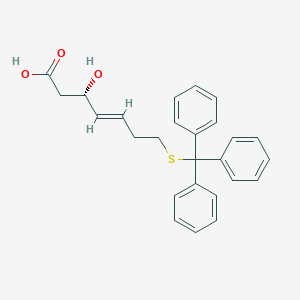
Etil antraceno-9-carboxilato
Descripción general
Descripción
Ethyl anthracene-9-carboxylate is an organic compound with the molecular formula C17H14O2. It is an ester derivative of anthracene-9-carboxylic acid, where the carboxyl group is esterified with an ethyl group. This compound is known for its aromatic structure, which includes a three-ring anthracene system, making it a subject of interest in various chemical research and industrial applications.
Aplicaciones Científicas De Investigación
Ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of photophysical and photochemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure and electronic properties.
Mecanismo De Acción
Target of Action
Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid (9-AC), a rigid organic molecule commonly utilized in the construction of coordination complexes .
Mode of Action
The compound exhibits radical-induced photochromism and photomagnetism upon irradiation with Xe lamp light . This light-actuated behavior is crucial for the design of new photochromic complexes and optical switching devices . The compound’s interaction with light leads to the generation of stable radicals, which are important in the field of optical switching, displays, and other devices .
Biochemical Pathways
The biochemical pathways affected by ethyl anthracene-9-carboxylate are primarily related to the photogeneration of stable radicals . The compound is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . The dimer analogue could also be reversibly returned to the monomer state via either a heat treatment or another light irradiation .
Pharmacokinetics
The compound’s large π-conjugated structure may influence its bioavailability and stability .
Result of Action
The molecular and cellular effects of ethyl anthracene-9-carboxylate’s action are largely dependent on its interaction with light. Upon light irradiation, the compound undergoes a color change, which has been naked-eye detected in some anthracene-based complexes . This color change is due to the generation of stable radicals, which can be used in the construction of photochromic materials .
Action Environment
Environmental factors, such as light and temperature, significantly influence the action, efficacy, and stability of ethyl anthracene-9-carboxylate. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Furthermore, the dimer analogue of the compound can be reversibly returned to the monomer state via either a heat treatment or another light irradiation .
Análisis Bioquímico
Biochemical Properties
Ethyl anthracene-9-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with enzymes such as manganese peroxidase (MnP), lignin peroxidase (LiP), laccase, 1,2-dioxygenase, and 2,3-dioxgenase . These interactions are crucial for its role in biochemical reactions, particularly in the field of optical switching, displays, and other devices .
Cellular Effects
It has been suggested that it may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of ethyl anthracene-9-carboxylate involves its ability to generate stable radicals. This process is important in the field of optical switching, displays, and other devices . It is also suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of ethyl anthracene-9-carboxylate over time in laboratory settings have been observed. It has been found that the photogeneration of stable radicals is a light-induced electron transfer process, and the stable radicals are produced after Xe lamp illumination
Metabolic Pathways
It is known that it interacts with enzymes such as manganese peroxidase (MnP), lignin peroxidase (LiP), laccase, 1,2-dioxygenase, and 2,3-dioxgenase . These interactions could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:
Anthracene-9-carboxylic acid+EthanolAcid catalystEthyl anthracene-9-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of ethyl anthracene-9-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: Ethyl anthracene-9-carboxylate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of ethyl anthracene-9-carboxylate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of anthracene-9-methanol derivatives.
Substitution: The aromatic rings of ethyl anthracene-9-carboxylate can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-9-methanol derivatives.
Substitution: Nitro, sulfo, and halo derivatives of ethyl anthracene-9-carboxylate.
Comparación Con Compuestos Similares
Anthracene-9-carboxylic acid: The parent compound, which lacks the ethyl ester group.
Ethyl anthracene-9-methanol: A reduced form of ethyl anthracene-9-carboxylate.
Anthraquinone derivatives: Oxidized forms of anthracene compounds.
Uniqueness: Ethyl anthracene-9-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid and other derivatives. The presence of the ethyl group enhances its solubility in organic solvents and can influence its interaction with biological targets.
Propiedades
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?
A1: Ethyl anthracene-9-carboxylate has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []
Q2: How does ethyl anthracene-9-carboxylate pack in its crystal structure?
A2: The crystal structure of ethyl anthracene-9-carboxylate is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.
Q3: Has ethyl anthracene-9-carboxylate been used in the synthesis of other materials?
A3: Yes, ethyl anthracene-9-carboxylate has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)





![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)






